7-Phenyl-2,4,6-heptatrienal
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Overview
Description
7-Phenyl-2,4,6-heptatrienal is an organic compound with the molecular formula C13H12O It is characterized by a conjugated system of double bonds and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Phenyl-2,4,6-heptatrienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. For example, the reaction of benzaldehyde with acetylmethylenetriphenylphosphorane in refluxing benzene under an argon atmosphere yields this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-2,4,6-heptatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The conjugated double bonds can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 7-Phenyl-2,4,6-heptatrienoic acid.
Reduction: 7-Phenyl-2,4,6-heptatrienol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Phenyl-2,4,6-heptatrienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are still under investigation.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Phenyl-2,4,6-heptatrienal exerts its effects is primarily related to its conjugated system and aldehyde functional group. In biological systems, it can interact with membrane proteins and affect membrane potential through second-harmonic generation (SHG) imaging . The compound’s ability to modulate optical signals makes it a valuable tool in cellular imaging studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-7-(4-dimethylamino-phenyl)-2,4,6-heptatrienal (AR-3)
- 3,7-Dimethyl-9-(4-dimethylamino-phenyl)-2,4,6,8-nonatetraenal (AR-4)
Uniqueness
7-Phenyl-2,4,6-heptatrienal is unique due to its specific conjugated system and the presence of a phenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6460-63-5 |
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Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(2E,4E,6E)-7-phenylhepta-2,4,6-trienal |
InChI |
InChI=1S/C13H12O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h1-12H/b2-1+,8-3+,9-5+ |
InChI Key |
PIPFDCCYIUAHAC-DUFJELMJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=O |
Origin of Product |
United States |
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